molecular formula C10H6FNO2 B1525100 6-Fluoroquinoline-8-carboxylic acid CAS No. 1306605-84-4

6-Fluoroquinoline-8-carboxylic acid

Cat. No.: B1525100
CAS No.: 1306605-84-4
M. Wt: 191.16 g/mol
InChI Key: CXRXPNAPTFDRBN-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-8-carboxylic acid is a compound with the molecular formula C10H6NO2F and a molecular weight of 191.15 . It is a member of the fluoroquinolones, a class of compounds based on the quinoline ring system .


Synthesis Analysis

The synthesis of fluoroquinolones involves various structural modifications by incorporating substituents into different positions or by means of annelation . For instance, the chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound is based on the quinoline ring system, with a fluorine atom at the 6th position and a carboxylic acid group at the 8th position .


Chemical Reactions Analysis

Fluoroquinolones, including this compound, are known for their ability to form complexes with metals . The exact chemical reactions involving this compound are not specified in the available literature.

Scientific Research Applications

Synthesis and Immunomodulation

6-Fluoroquinoline-8-carboxylic acid derivatives have been studied for their potential in immunosuppressant drug development. For example, 6,7-dihydro-10-fluoro-3-(2-fluorophenyl)-5H-benzo[6,7]cyclohepta[1,2-b]-quinoline-8-carboxylic acid, a novel immunosuppressant, was synthesized using an intramolecular Friedel-Crafts reaction as a key step (Chujo et al., 2001).

Antimicrobial Properties

Derivatives of this compound have been explored for their antimicrobial properties. A study synthesized and evaluated novel 8-nitrofluoroquinolone models for their antibacterial properties, finding that certain derivatives showed significant activity against gram-positive and/or gram-negative strains (Al-Hiari et al., 2007).

Anticancer Applications

Research into tetracyclic fluoroquinolones as antibacterial and anticancer agents has shown promising results. For instance, 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids displayed growth inhibition against breast tumor and lung cancer cells, highlighting their potential as dual-acting chemotherapeutics (Al-Trawneh et al., 2010).

Photochemistry and Photoprotection

The development of photolabile protecting groups based on derivatives of fluoroquinolone, such as 8-bromo-7-hydroxyquinoline, has been a subject of research. These compounds exhibit significant efficiency and sensitivity for potential applications in biochemistry and pharmacology (Fedoryak & Dore, 2002).

Mechanism of Action

Fluoroquinolones are the only direct inhibitors of DNA synthesis. They bind to the enzyme-DNA complex, stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV, and block the progress of the replication fork .

Safety and Hazards

Fluoroquinolones, including 6-Fluoroquinoline-8-carboxylic acid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment .

Biochemical Analysis

Biochemical Properties

6-Fluoroquinoline-8-carboxylic acid plays a significant role in biochemical reactions, particularly in its interaction with bacterial enzymes. The compound primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for maintaining the supercoiling of bacterial DNA. By inhibiting these enzymes, this compound prevents the replication and transcription of bacterial DNA, leading to bacterial cell death. Additionally, the compound can form complexes with metal ions, which may enhance its antibacterial activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, the compound disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress and apoptosis in certain cell types. The compound’s impact on cell signaling pathways, such as the MAPK and NF-κB pathways, can lead to changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. The compound forms a stable complex with these enzymes, preventing them from performing their essential functions in DNA replication and transcription. This inhibition leads to the accumulation of double-strand breaks in bacterial DNA, ultimately causing cell death. Additionally, this compound can interact with other biomolecules, such as metal ions, which may enhance its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including pH, temperature, and the presence of metal ions. Studies have shown that this compound remains stable under neutral to slightly acidic conditions but may degrade under highly acidic or basic conditions. Long-term exposure to the compound can lead to changes in cellular function, such as the development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects. At higher doses, it can cause toxic effects, such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its antibacterial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The metabolites of this compound are excreted primarily through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA gyrase and topoisomerase IV. Additionally, it may localize to other cellular compartments, such as the mitochondria, where it can induce oxidative stress and apoptosis. The targeting signals and post-translational modifications of this compound play a role in directing it to specific subcellular locations .

Properties

IUPAC Name

6-fluoroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRXPNAPTFDRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712382
Record name 6-Fluoroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306605-84-4
Record name 6-Fluoro-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306605-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoroquinoline-8-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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